4-アミノ-6-クロロピリミジン-5-カルボニトリル

概要

説明

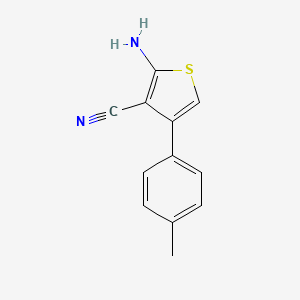

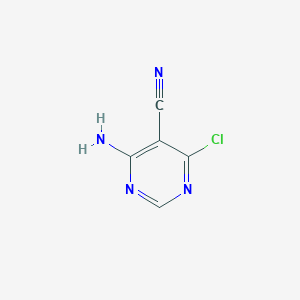

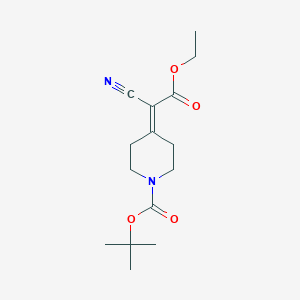

4-Amino-6-chloropyrimidine-5-carbonitrile (4ACPC) is a chemical compound that has been found to have a wide range of applications in scientific research and laboratory experiments. 4ACPC is a heterocyclic compound and is a derivative of pyrimidine. It is a white, crystalline solid that is soluble in organic solvents. Its chemical formula is C₅H₃ClN₂.

科学的研究の応用

抗がん研究

4-アミノ-6-クロロピリミジン-5-カルボニトリル: 誘導体は、潜在的な抗がん剤として研究されています。それらは、上皮成長因子受容体(EGFR)を標的とするATP模倣チロシンキナーゼ阻害剤として作用します。 これらの化合物は、結腸直腸癌、肝細胞癌、乳がん、非小細胞肺がん細胞を含むヒト腫瘍細胞株に対してin vitroでの細胞毒性を示しました 。注目すべきは、特定の誘導体は、既知のEGFR阻害剤エルロチニブよりも高い抗増殖活性を示し、さらなるがん研究のための有望な候補となっています。

キナーゼ阻害活性

4-アミノ-6-クロロピリミジン-5-カルボニトリルの誘導体は、均一時間分解蛍光(HTRF)アッセイを使用して、EGFR WTおよびEGFR T790Mに対するキナーゼ阻害活性を評価されています。 これらの研究は、EGFR遺伝子の変異を伴うがんに対する新しい治療法の開発にとって重要です .

細胞周期とアポトーシス解析

研究によると、4-アミノ-6-クロロピリミジン-5-カルボニトリル誘導体は、細胞周期をG2/M期で停止させ、さまざまな癌細胞株で有意なアポトーシス効果を誘導します。 これは、これらの化合物の作用機序と、抗がん剤としての可能性を理解するために特に重要です .

分子ドッキング研究

分子ドッキング研究は、4-アミノ-6-クロロピリミジン-5-カルボニトリル誘導体のEGFR WTおよびEGFR T790Mに対する結合様式を調べるために実施されました。 これらの研究は、これらの化合物がキナーゼ阻害剤として有効であるかどうかを予測し、より強力な誘導体を設計するのに役立ちます .

薬物様特性

in silico ADMET研究は、4-アミノ-6-クロロピリミジン-5-カルボニトリル誘導体の薬物様特性を調べるために実施されました。 これらの研究は、潜在的な薬物候補の吸収、分布、代謝、排泄、毒性を予測するために不可欠です .

農業用途

4-アミノ-6-クロロピリミジン-5-カルボニトリル: は、優れた抗菌活性を示し、殺虫剤の重要な成分として使用されています。 小麦、リンゴ、ブドウなどのさまざまな作物における真菌病の予防に効果があります .

医薬品中間体

この化合物とその誘導体は、重要な医薬品中間体として役立ちます。 それらは、RUP3受容体拮抗剤やPI3Kキナーゼ阻害剤などの薬物の調製に使用され、これらの薬物はさまざまな疾患の治療に用いられます .

有機合成

有機合成におけるビルディングブロックとして、4-アミノ-6-クロロピリミジン-5-カルボニトリルは、幅広い化学物質の生成に使用されます。 その反応性は、さまざまな生物活性を持つ複雑な分子の合成を可能にします .

Safety and Hazards

The safety information for “4-Amino-6-chloropyrimidine-5-carbonitrile” includes several hazard statements: H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 . It’s important to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

生化学分析

Biochemical Properties

4-Amino-6-chloropyrimidine-5-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in nucleotide synthesis, which can affect DNA replication and repair processes. The compound’s interactions with proteins and enzymes are primarily through hydrogen bonding and hydrophobic interactions, which can alter the conformation and activity of these biomolecules .

Cellular Effects

The effects of 4-Amino-6-chloropyrimidine-5-carbonitrile on cells are diverse and depend on the cell type and concentration of the compound. In cancer cells, it has been observed to induce apoptosis by disrupting mitochondrial function and activating caspase pathways. Additionally, 4-Amino-6-chloropyrimidine-5-carbonitrile can influence cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, 4-Amino-6-chloropyrimidine-5-carbonitrile exerts its effects by binding to specific target sites on enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. For example, the compound can inhibit the activity of thymidylate synthase, an enzyme crucial for DNA synthesis, by competing with its natural substrate. This inhibition leads to a decrease in DNA synthesis and cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Amino-6-chloropyrimidine-5-carbonitrile can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to extreme temperatures or light. Long-term studies have shown that prolonged exposure to 4-Amino-6-chloropyrimidine-5-carbonitrile can lead to cumulative effects on cellular function, such as increased oxidative stress and DNA damage .

Dosage Effects in Animal Models

The effects of 4-Amino-6-chloropyrimidine-5-carbonitrile vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant physiological changes. For instance, high doses of 4-Amino-6-chloropyrimidine-5-carbonitrile have been associated with hepatotoxicity and nephrotoxicity in animal studies. Additionally, threshold effects have been observed, where a certain concentration of the compound is required to elicit a measurable biological response .

Metabolic Pathways

4-Amino-6-chloropyrimidine-5-carbonitrile is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also influence its pharmacokinetics and bioavailability .

Transport and Distribution

The transport and distribution of 4-Amino-6-chloropyrimidine-5-carbonitrile within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can accumulate in specific compartments, such as the nucleus or mitochondria, depending on its chemical properties and interactions with cellular components .

Subcellular Localization

The subcellular localization of 4-Amino-6-chloropyrimidine-5-carbonitrile can influence its activity and function. The compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall biological activity .

特性

IUPAC Name |

4-amino-6-chloropyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-3(1-7)5(8)10-2-9-4/h2H,(H2,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAVMFCKRFRCMLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20483831 | |

| Record name | 4-AMINO-6-CHLOROPYRIMIDINE-5-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60025-09-4 | |

| Record name | 4-AMINO-6-CHLOROPYRIMIDINE-5-CARBONITRILE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20483831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

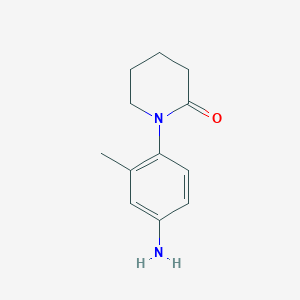

![8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B1279879.png)